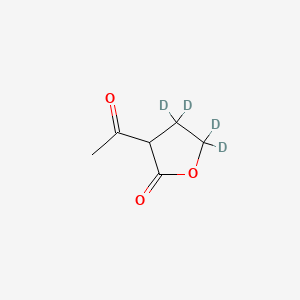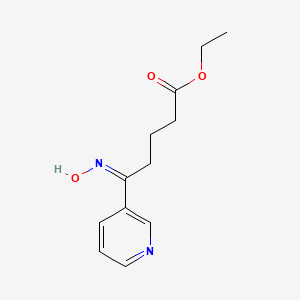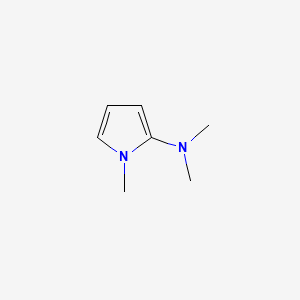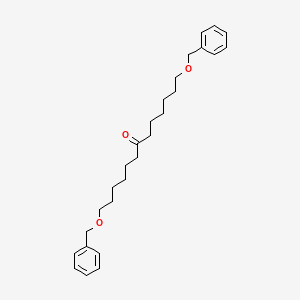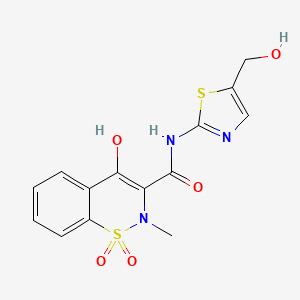
5-Hydroxymethyl meloxicam
説明
5-Hydroxymethyl meloxicam is a benzothiazine . It is a derivative of meloxicam, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in rheumatic diseases and osteoarthritis . The molecular formula of 5-Hydroxymethyl meloxicam is C14H13N3O5S2 and its molecular weight is 367.4 g/mol .
Synthesis Analysis
The biotransformation of meloxicam was studied using Cunninghamella blakesleeana NCIM 687. The transformation was confirmed by HPLC and based on LC–MS–MS data, the metabolites were predicted as 5-hydroxymethyl meloxicam, 5-carboxy meloxicam, and a novel metabolite . Another study showed that meloxicam metabolism includes a detoxification pathway yielding 5-hydroxymethyl-meloxicam .Molecular Structure Analysis
The IUPAC name of 5-Hydroxymethyl meloxicam is 4-hydroxy-N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s molecular structure .Chemical Reactions Analysis
Meloxicam metabolism includes a detoxification pathway yielding 5-hydroxymethyl-meloxicam . The exact chemical reactions involved in this process are not detailed in the available literature.Physical And Chemical Properties Analysis
The molecular weight of 5-Hydroxymethyl meloxicam is 367.4 g/mol. It has a XLogP3 value of 1.8, indicating its lipophilicity. It has 3 hydrogen bond donors and 5 hydrogen bond acceptors .科学的研究の応用
Biotransformation
“5-Hydroxymethyl meloxicam” has been reported to be a metabolite produced by the transformation of meloxicam by the filamentous fungus Cunninghamella blakesleeana NCIM 687. This transformation and the effects of various parameters such as pH, temperature, media, incubation period, influence of solvents, and glucose were studied .
Pharmacokinetics
The compound is mentioned as an intermediate metabolite in the oxidation process of meloxicam, which is excreted to a lesser extent (9% of dose). The cytochrome P-450 2C9 plays an important role in this metabolic pathway .
Chemical Classification
“5-Hydroxymethyl meloxicam” belongs to the class of organic compounds known as benzothiazines, which are compounds containing a benzene ring fused to a thiazine ring .
作用機序
Target of Action
5-Hydroxymethyl meloxicam, also known as 5’-Hydroxymethyl 5’-Desmethyl Meloxicam, is a metabolite of Meloxicam . Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
As a metabolite of Meloxicam, 5-Hydroxymethyl meloxicam is expected to share a similar mode of action. Meloxicam works by inhibiting the activity of COX-2, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever .
Biochemical Pathways
Meloxicam is metabolized in the liver, primarily by the enzyme CYP2C9 , with minor contributions from CYP3A4 . The major metabolite is 5’-carboxy meloxicam, which is formed by the oxidation of an intermediate metabolite, 5’-hydroxymethyl meloxicam . This suggests that 5-Hydroxymethyl meloxicam is part of the metabolic pathway of Meloxicam, leading to the formation of 5’-carboxy meloxicam .
Pharmacokinetics
Meloxicam exhibits dose-proportional pharmacokinetics, with a half-life of approximately 20 hours . It is almost completely metabolized to four pharmacologically inactive metabolites, including 5’-Hydroxymethyl meloxicam . About 60% of the ingested dose is metabolized to 5’-carboxy meloxicam . The metabolites are excreted in both urine and feces .
Result of Action
The primary result of the action of Meloxicam and its metabolites, including 5-Hydroxymethyl meloxicam, is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response .
Action Environment
The action of 5-Hydroxymethyl meloxicam, like Meloxicam, is influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, particularly drugs that inhibit or induce CYP2C9 or CYP3A4 . Additionally, genetic polymorphisms in these enzymes can also influence the metabolism and efficacy of the drug .
Safety and Hazards
The safety data sheet for meloxicam, the parent drug of 5-Hydroxymethyl meloxicam, indicates that it is classified as having acute oral toxicity and can cause skin irritation and serious eye damage. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being the target organ .
将来の方向性
The genetic polymorphisms highlighted in a study would be beneficial for conducting clinical trials in East Asians with similar genetic backgrounds . The excellent solubility and anti-inflammatory properties of the particles compared to the initial drug, suggest that laser ablation is predicted to have wider applications in the development of drug formulations .
特性
IUPAC Name |
4-hydroxy-N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S2/c1-17-11(13(20)16-14-15-6-8(7-18)23-14)12(19)9-4-2-3-5-10(9)24(17,21)22/h2-6,18-19H,7H2,1H3,(H,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOSAJMIEADILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156431 | |
| Record name | 5-Hydroxymethyl meloxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130262-92-9 | |
| Record name | 4-Hydroxy-N-[5-(hydroxymethyl)-2-thiazolyl]-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130262-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxymethyl meloxicam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130262929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxymethyl meloxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYMETHYL MELOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7NJ09217D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5'-Hydroxymethyl meloxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



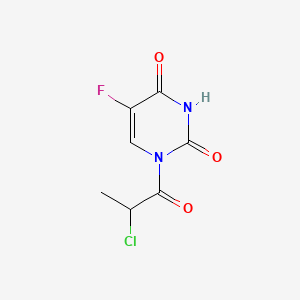
![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)
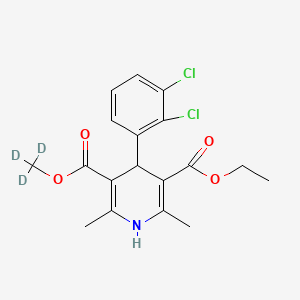
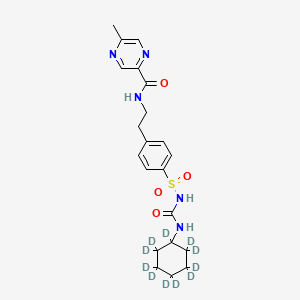
![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)
